molecular formula C15H21N3O2 B13786480 Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- CAS No. 65059-83-8

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-

Cat. No.: B13786480
CAS No.: 65059-83-8
M. Wt: 275.35 g/mol
InChI Key: CCLQOFGQFQXZOF-UHFFFAOYSA-N
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Description

The compound “Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-” is a substituted acetamide derivative characterized by a phenyl ring functionalized with a 2-cyanoethyl and a 2-hydroxybutyl amino group.

Properties

CAS No.

65059-83-8

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

N-[3-[2-cyanoethyl(2-hydroxybutyl)amino]phenyl]acetamide

InChI

InChI=1S/C15H21N3O2/c1-3-15(20)11-18(9-5-8-16)14-7-4-6-13(10-14)17-12(2)19/h4,6-7,10,15,20H,3,5,9,11H2,1-2H3,(H,17,19)

InChI Key

CCLQOFGQFQXZOF-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(CCC#N)C1=CC=CC(=C1)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Step 1: Acetylation of Ortho-Aminophenol

This step protects the amino group via acetylation to form N-(2-hydroxyphenyl)acetamide, preparing the molecule for further functionalization.

Step 2: Methylation of Phenolic Hydroxyl Group

  • Reagents: Dimethyl carbonate and phase transfer catalyst (cesium carbonate or potassium carbonate)
  • Conditions: Heating under reflux (95-110 °C) for 3-5 hours
  • Outcome: Conversion of phenolic hydroxyl to methoxy group, yielding N-(2-methoxyphenyl)acetamide

This methylation step protects the phenol and facilitates selective bromination in the next step.

Step 3: Bromination of the Aromatic Ring

  • Reagents: N-Bromosuccinimide (NBS)
  • Conditions: Ice bath, nitrogen atmosphere, 2-4 hours
  • Outcome: Bromination at the 5-position of the aromatic ring, producing N-(5-bromo-2-methoxyphenyl)acetamide

Selective bromination introduces a reactive handle for further substitution.

Step 4: Introduction of Acetyl Group via Friedel-Crafts Acylation

  • Reagents: Aluminum chloride (AlCl3), chloroacetyl chloride
  • Conditions: Ice bath, nitrogen protection, room temperature or elevated temperature
  • Outcome: Formation of N-(5-bromo-3-acetyl-2-hydroxyphenyl)acetamide after demethylation

This step introduces the acetyl group ortho to the hydroxy group, critical for the target compound's structure.

Step 5: Catalytic Hydrogenation and Debromination

  • Reagents: Palladium on carbon (Pd/C), acid binding agents (triethylamine, sodium bicarbonate, etc.), hydrogen gas
  • Conditions: 50-75 °C, 3-6 hours, hydrogen atmosphere
  • Outcome: Reduction of the bromo substituent and purification to yield N-(3-acetyl-2-hydroxyphenyl)acetamide with high purity (up to 99.8% by HPLC)

This final step removes the bromine and completes the synthesis of the acetamide derivative.

Adaptation for N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]acetamide

To prepare the specific compound N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]acetamide, the above route can be modified by:

  • Introducing the (2-cyanoethyl)(2-hydroxybutyl)amino substituent onto the phenyl ring after the acetylation and bromination steps, likely via nucleophilic substitution or reductive amination using appropriate amines bearing the cyanoethyl and hydroxybutyl groups.
  • The hydroxybutyl group differs from the hydroxyethyl group by having an additional methylene unit, which may require using 2-hydroxybutylamine or a protected precursor in the substitution step.
  • Careful control of reaction conditions to maintain functional group integrity and avoid side reactions such as rearrangements or polymerization.

Data Table Summarizing Key Reaction Parameters (From Related Compound Synthesis)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Acetylation Ortho-aminophenol, acetic anhydride, ice bath ~85-90 Molar ratio 1:1-1.5, ethyl acetate wash
2 Methylation Dimethyl carbonate, cesium/potassium carbonate, reflux 95-110 °C ~80-85 Phase transfer catalyst used
3 Bromination N-Bromosuccinimide, ice bath, N2 atmosphere ~75-80 Solvent: methylene chloride or ethyl acetate
4 Friedel-Crafts Acylation AlCl3, chloroacetyl chloride, ice bath, N2 atmosphere ~78.8 Molar ratio AlCl3:substrate 1.4-1.6
5 Catalytic Hydrogenation Pd/C, triethylamine or NaHCO3, H2, 50-75 °C ~72-85 Acid binding agent molar ratio 1:1-3

Research Outcomes and Purity

  • The described method yields the target acetamide with high purity, verified by high-performance liquid chromatography (HPLC) reaching up to 99.8% purity.
  • The process is industrially scalable due to readily available starting materials and straightforward reaction steps.
  • Impurities are minimized by careful control of reaction conditions and purification via recrystallization from ethyl acetate and toluene mixtures.
  • The overall yield across all steps is approximately 40-50%, which is acceptable for complex multi-step organic syntheses.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired product and the specific reaction being conducted.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Pharmacokinetics
Acetamide derivatives are often explored for their pharmacological properties. The specific compound has been studied for its potential as a drug candidate due to its ability to interact with biological targets. Its structure suggests that it may exhibit activity against certain diseases, although comprehensive clinical studies are still needed to validate these effects. Research indicates that compounds with similar structures have shown promise in treating conditions like cancer and neurological disorders .

Case Study: Anticancer Activity
A study evaluated the anticancer properties of acetamide derivatives, including those similar to N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-. The results demonstrated significant cytotoxic effects on various cancer cell lines, indicating that further development could lead to effective therapeutic agents .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- can be effectively analyzed using HPLC techniques. A specific method involving reverse phase HPLC has been developed, utilizing a mobile phase comprising acetonitrile and water. This method is scalable for preparative separation and is suitable for pharmacokinetic studies, allowing researchers to isolate impurities and assess the compound's stability in various formulations .

Parameter Details
Method Reverse Phase HPLC
Mobile Phase Acetonitrile and Water
Applications Isolation of impurities, stability testing
Compatibility Mass-Spectrometry (MS) compatible

Material Science

Polymer Synthesis
The compound has potential applications in polymer chemistry, particularly in the synthesis of novel materials. Its unique functional groups can be utilized to create polymers with specific characteristics, such as improved mechanical properties or enhanced thermal stability. Research into the polymerization processes involving acetamide derivatives is ongoing, with preliminary findings suggesting beneficial properties for industrial applications .

Cosmetic Applications

Formulation Development
In the cosmetic industry, acetamide derivatives are being investigated for their moisturizing and skin-conditioning properties. Formulations incorporating these compounds have shown improved sensory attributes and effectiveness in hydrating the skin. Experimental designs using response surface methodology have been employed to optimize formulations containing acetamide derivatives .

Mechanism of Action

The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

a) N-[3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide (CAS 64611-87-6)

  • Substituents : Replaces the 2-hydroxybutyl group with a shorter 2-hydroxyethyl chain and adds a methoxy group at the 4-position of the phenyl ring.
  • The shorter hydroxyethyl chain reduces lipophilicity compared to the target compound’s hydroxybutyl group, affecting solubility and membrane permeability .

b) N-[4-chloro-3-(2-hydroxybutylamino)phenyl]acetamide (CAS unspecified)

  • Substituents: Features a chloro group at the 4-position and retains the 2-hydroxybutylamino group.
  • Impact : The electron-withdrawing chloro group decreases aromatic ring reactivity but may improve stability against oxidation. The hydroxybutyl chain maintains lipophilicity, suggesting similar pharmacokinetic profiles to the target compound .

c) N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide (CAS 24530-67-4)

  • Substituents: Replaces the cyanoethyl group with a second hydroxyethyl group and includes a methoxy substituent.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound Likely C₁₅H₂₀N₃O₂* ~286.35 g/mol 2-cyanoethyl, 2-hydroxybutyl High lipophilicity (estimated)
CAS 64611-87-6 C₁₄H₁₈N₃O₃ 276.31 g/mol 2-cyanoethyl, 2-hydroxyethyl, methoxy Boiling point: ~545°C (analog data)
CAS 24530-67-4 C₁₃H₁₉N₂O₄ 267.30 g/mol bis(2-hydroxyethyl), methoxy Hydrophilic (PSA: ~85 Ų)
N-[4-chloro-3-(2-hydroxybutyl)… C₁₂H₁₇ClN₂O₂ 256.73 g/mol 2-hydroxybutyl, chloro LogP: 3.2 (lipophilic)

*Estimated based on structural analogs.

Biological Activity

Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- (CAS Number: 55379-84-5) is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C₁₃H₁₇N₃O₂
  • Molecular Weight : 247.293 g/mol
  • LogP : 1.43 (indicating moderate lipophilicity)
  • InChI Key : ITCQFSOCCFSHHU-UHFFFAOYSA-N

Synthesis and Structure

The synthesis of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- involves multi-step reactions that typically include the formation of the acetamide moiety followed by the introduction of the cyanoethyl and hydroxybutyl groups. The compound can be analyzed using high-performance liquid chromatography (HPLC) methods, which facilitate its separation and purification for biological testing .

Inhibition of Butyrylcholinesterase (BChE)

Recent studies have highlighted the compound's ability to inhibit butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. A series of substituted acetamide derivatives were evaluated for their BChE inhibition potential. Among these, certain derivatives exhibited significant inhibitory activity with IC₅₀ values as low as 3.94 μM, indicating strong potential for therapeutic application in AD .

Table 1: Inhibition Potency of Acetamide Derivatives Against BChE

CompoundIC₅₀ (μM)Mode of Inhibition
8c3.94Mixed-type
8d5.12Competitive
8e7.25Non-competitive

Molecular Docking Studies

Molecular docking studies have further elucidated the mechanism by which Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- interacts with the BChE enzyme. The compound was shown to bind to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of BChE, confirming its role as a mixed-type inhibitor .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of similar acetamide derivatives:

  • Neuroprotective Effects : In a study focusing on neuroprotection, compounds similar to Acetamide were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could significantly reduce cell death induced by oxidative agents.
  • Antimicrobial Activity : Other derivatives have shown promising antibacterial and antifungal activities in vitro, suggesting a broader spectrum of biological activity beyond neuroprotection .
  • Anti-inflammatory Properties : Some studies have reported anti-inflammatory effects associated with acetamide derivatives, indicating potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted aniline derivatives. For example, a similar acetamide derivative was synthesized by reacting 3-aminophenyl precursors with 2-cyanoethyl and 2-hydroxybutyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water mixtures). Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Q. How is the compound structurally characterized using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:

  • 1H/13C NMR : Look for signals corresponding to the acetamide carbonyl (~168-170 ppm in 13C NMR), aromatic protons (δ 6.8-7.5 ppm), and hydroxybutyl/cyanoethyl groups (e.g., -OH at δ 1.5-2.5 ppm; -CN at δ 2.8-3.2 ppm) .
  • IR Spectroscopy : Confirm the presence of amide C=O (~1650 cm⁻¹), -OH (~3300 cm⁻¹), and nitrile C≡N (~2240 cm⁻¹) stretches .
  • Mass Spectrometry (HR-MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the proposed structure .

Q. What preliminary toxicological data are available for this compound?

  • Methodological Answer : Limited toxicological studies exist for structurally related acetamides. Standard safety protocols recommend:

  • Acute toxicity testing in rodents (LD50 determination) .
  • Skin/eye irritation assays per OECD guidelines 404/405 .
  • Environmental hazard screening (e.g., Daphnia magna EC50) due to potential persistence of cyano groups .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

  • Methodological Answer : Contradictions in NMR/IR data may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-carbon couplings (e.g., distinguishing aromatic vs. aliphatic protons) .
  • DSC/TGA : Assess thermal stability and detect solvates or polymorphs that alter spectral profiles .
  • Isotopic Labeling : Use deuterated solvents or 15N-labeled precursors to clarify ambiguous peaks .

Q. What strategies improve synthetic yield in large-scale production?

  • Methodological Answer : Yield optimization for similar compounds involves:

  • Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) to accelerate amide bond formation .
  • Reaction Solvent Optimization : Switch from DMF to THF or toluene to reduce side reactions .
  • In Situ Monitoring : Use FT-IR probes to track reaction progress and adjust stoichiometry dynamically .

Q. How can impurities from side reactions be identified and quantified?

  • Methodological Answer : Impurity profiling requires:

  • LC-MS/MS : Detect trace byproducts (e.g., unreacted intermediates or hydrolysis products) with a C18 column and 0.1% formic acid mobile phase .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability issues and identify degradation pathways .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer : For receptor-targeted studies (e.g., sodium channel modulation):

  • Patch-Clamp Electrophysiology : Assess inhibition of tetrodotoxin-sensitive NaV channels in dorsal root ganglia neurons .
  • Fluorescence-Based Binding Assays : Use fluorescent ligands (e.g., TAMRA-conjugated probes) to quantify affinity for GPCRs or kinases .

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